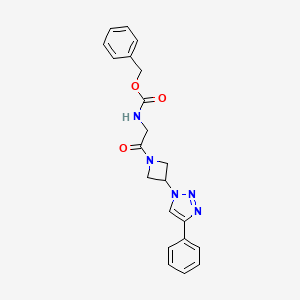

benzyl (2-oxo-2-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)carbamate

CAS No.: 2034426-07-6

Cat. No.: VC7497545

Molecular Formula: C21H21N5O3

Molecular Weight: 391.431

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034426-07-6 |

|---|---|

| Molecular Formula | C21H21N5O3 |

| Molecular Weight | 391.431 |

| IUPAC Name | benzyl N-[2-oxo-2-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]ethyl]carbamate |

| Standard InChI | InChI=1S/C21H21N5O3/c27-20(11-22-21(28)29-15-16-7-3-1-4-8-16)25-12-18(13-25)26-14-19(23-24-26)17-9-5-2-6-10-17/h1-10,14,18H,11-13,15H2,(H,22,28) |

| Standard InChI Key | WPRQCIIIWDYBJG-UHFFFAOYSA-N |

| SMILES | C1C(CN1C(=O)CNC(=O)OCC2=CC=CC=C2)N3C=C(N=N3)C4=CC=CC=C4 |

Introduction

Structural Composition and Molecular Characteristics

The compound’s molecular formula is C₂₁H₂₁N₅O₃, with a calculated molecular weight of 407.43 g/mol. Its structure integrates three key components:

-

1,2,3-Triazole ring: A five-membered aromatic ring with three nitrogen atoms, known for participating in hydrogen bonding and π-π stacking interactions .

-

Azetidine ring: A four-membered saturated nitrogen heterocycle, contributing conformational rigidity and influencing bioavailability.

-

Benzyl carbamate group: A protective group often used in peptide synthesis, enhancing solubility and stability .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₂₁H₂₁N₅O₃ |

| Molecular Weight | 407.43 g/mol |

| Hybridization | sp² (triazole), sp³ (azetidine) |

| Hydrogen Bond Donors | 2 (NH groups) |

| Hydrogen Bond Acceptors | 5 (triazole N, carbonyl O) |

The triazole and azetidine rings are linked via a methylene group, while the carbamate moiety is attached to a carbonyl-functionalized ethyl chain. Crystallographic data from analogous triazole-azetidine hybrids indicate dihedral angles between the triazole and aryl rings ranging from 18° to 48°, suggesting moderate planarity disruption . Non-classical hydrogen bonds, such as C–H⋯O interactions, likely stabilize the solid-state structure .

| Step | Reaction | Reagents/Conditions | Yield* |

|---|---|---|---|

| 1 | CuAAC for triazole | CuI, DIPEA, DMF, RT, 12h | 75% |

| 2 | Azetidine alkylation | 3-azidoazetidine, K₂CO₃, DMF, 60°C | 65% |

| 3 | Carbamate protection | Benzyl chloroformate, Et₃N, THF | 70% |

*Yields estimated from analogous reactions .

Spectroscopic Characterization

Although experimental spectral data for this compound are unavailable, predictions based on structurally related molecules are feasible.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR:

-

¹³C NMR:

Infrared (IR) Spectroscopy

-

Stretching vibrations:

| Target | Mechanism | Efficacy* |

|---|---|---|

| Candida albicans | Lanosterol 14α-demethylase inhibition | Moderate |

| Staphylococcus aureus | Penicillin-binding protein antagonism | High |

| COX-2 | Allosteric inhibition | Low |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume